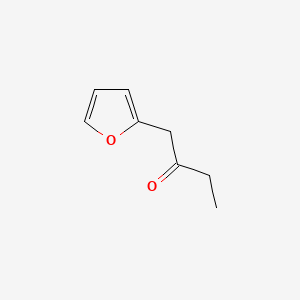
1-(Furan-2-yl)butan-2-on
Übersicht
Beschreibung
1-(Furan-2-yl)butan-2-one, also known as 2-Butanone, 1-(2-furanyl)-, is an organic compound with the molecular formula C8H10O2. It is a furan derivative, characterized by a furan ring attached to a butanone moiety. This compound is known for its pleasant aroma and is often used in the flavor and fragrance industry .
Wissenschaftliche Forschungsanwendungen
1-(Furan-2-yl)butan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the flavor and fragrance industry due to its pleasant aroma.
Wirkmechanismus
- Hydroarylation : 1-(Furan-2-yl)butan-2-one undergoes hydroarylation, a reaction where it reacts with arenes (such as benzene) under the action of strong Brønsted acids (e.g., triflic acid) or Lewis acids (e.g., AlCl₃). This results in the addition of an aryl group to the furan side chain carbon–carbon double bond .
Mode of Action
Pharmacokinetics
Result of Action
Biochemische Analyse
Biochemical Properties
1-(Furan-2-yl)butan-2-one plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further interact with cellular macromolecules, leading to various biochemical effects .
Cellular Effects
1-(Furan-2-yl)butan-2-one has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of 1-(Furan-2-yl)butan-2-one involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, it has been shown to inhibit the activity of certain kinases, leading to downstream effects on cell signaling pathways. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Furan-2-yl)butan-2-one can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 1-(Furan-2-yl)butan-2-one is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of various degradation products. These degradation products can have different biochemical effects compared to the parent compound .
Dosage Effects in Animal Models
The effects of 1-(Furan-2-yl)butan-2-one vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular functions. It is important to determine the threshold dose to avoid potential toxicity .
Metabolic Pathways
1-(Furan-2-yl)butan-2-one is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further undergo conjugation reactions with glutathione or other cellular nucleophiles, resulting in the formation of more stable metabolites. The metabolic pathways of 1-(Furan-2-yl)butan-2-one are crucial for understanding its overall biochemical effects .
Transport and Distribution
The transport and distribution of 1-(Furan-2-yl)butan-2-one within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can interact with various intracellular proteins, leading to its localization in specific cellular compartments. The distribution of 1-(Furan-2-yl)butan-2-one within tissues can also be influenced by its binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 1-(Furan-2-yl)butan-2-one is determined by its interactions with specific targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell, such as the mitochondria or the endoplasmic reticulum. The localization of 1-(Furan-2-yl)butan-2-one can influence its activity and function, as it may interact with different sets of biomolecules in different cellular compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Furan-2-yl)butan-2-one can be synthesized through various methods. One common approach involves the reaction of furfural with ethyl acetoacetate in the presence of a base, followed by acid-catalyzed cyclization. Another method includes the reaction of furfural with 2-bromobutane in the presence of a palladium catalyst .
Industrial Production Methods: On an industrial scale, 1-(Furan-2-yl)butan-2-one is typically produced through the catalytic hydrogenation of furfural, followed by subsequent reactions to introduce the butanone group. This process often involves the use of metal catalysts such as palladium or platinum .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Furan-2-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated furans.
Vergleich Mit ähnlichen Verbindungen
2-Butanone:
Furfural: A furan derivative with an aldehyde group instead of the butanone moiety.
2-Furylmethanol: Contains a furan ring with a methanol group attached.
Uniqueness: 1-(Furan-2-yl)butan-2-one is unique due to its combination of a furan ring and a butanone group, which imparts distinct chemical and physical properties. This combination makes it valuable in various applications, particularly in the flavor and fragrance industry .
Eigenschaften
IUPAC Name |
1-(furan-2-yl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-2-7(9)6-8-4-3-5-10-8/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDGYLKTISAERO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10338043 | |
| Record name | 1-(furan-2-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10338043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4208-63-3 | |
| Record name | 1-(2-Furanyl)-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4208-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(furan-2-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10338043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


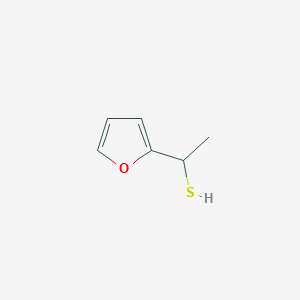
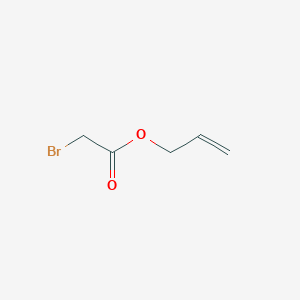
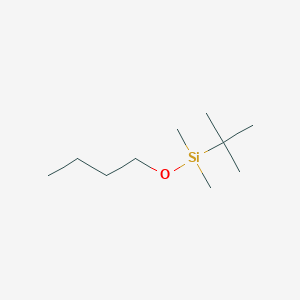
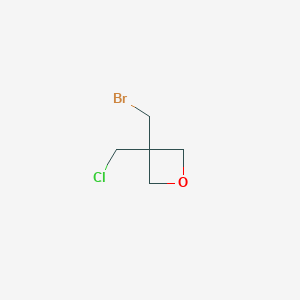

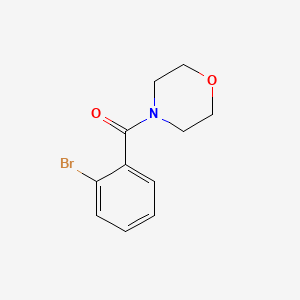

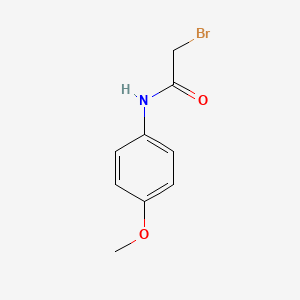

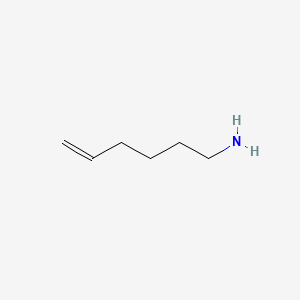
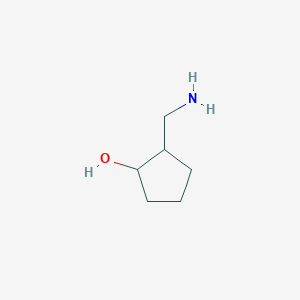
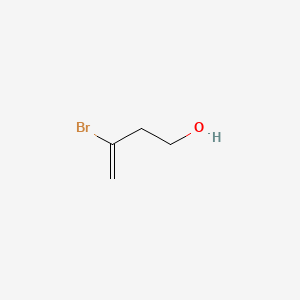
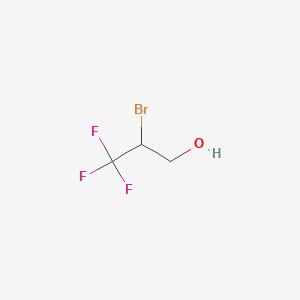
![Methyl bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B1268127.png)
